Diisoamyl tartrate

Description

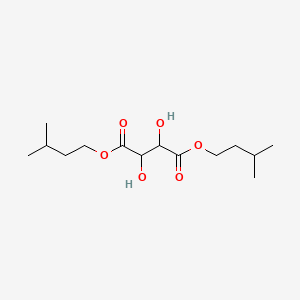

Structure

2D Structure

3D Structure

Properties

CAS No. |

608-86-6 |

|---|---|

Molecular Formula |

C14H26O6 |

Molecular Weight |

290.35 g/mol |

IUPAC Name |

bis(3-methylbutyl) 2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C14H26O6/c1-9(2)5-7-19-13(17)11(15)12(16)14(18)20-8-6-10(3)4/h9-12,15-16H,5-8H2,1-4H3 |

InChI Key |

VOBHVQRBBHSZAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Diisoamyl Tartrate

Esterification Pathways for Diisoamyl Tartrate Synthesis

The primary method for synthesizing this compound is through the esterification of tartaric acid with isoamyl alcohol. This reaction can be catalyzed in several ways.

Acid-Catalyzed Diesterification using Mineral Acids and Ion-Exchange Resins

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. ijisrt.com In the case of this compound, L-tartaric acid or D-tartaric acid would be reacted with two equivalents of isoamyl alcohol.

Mineral Acids: Strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly used as catalysts. The reaction is an equilibrium process, and to drive it towards the formation of the diester, the water formed as a byproduct is typically removed, often by azeotropic distillation using a Dean-Stark apparatus. The general mechanism involves protonation of the carboxylic acid carbonyl group by the mineral acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. oc-praktikum.de

Ion-Exchange Resins: As an alternative to corrosive mineral acids, solid acid catalysts like acidic ion-exchange resins are employed. oc-praktikum.de These resins, typically sulfonated polystyrene, offer advantages such as ease of separation from the reaction mixture, reusability, and often milder reaction conditions, which can minimize side reactions. oc-praktikum.de For instance, a study on the esterification of tartaric acid with ethanol (B145695) to produce diethyl tartrate utilized an acidic ion-exchange resin (Lewatit 3333) and reported a yield of 90%. orgsyn.org A similar approach could be applied to the synthesis of this compound. In the synthesis of isoamyl acetate (B1210297), the cation-exchange resin NKC-9 has been shown to be an effective catalyst. nih.gov

| Catalyst Type | General Advantages | Example Application (related esters) |

| Mineral Acids (e.g., H₂SO₄, TsOH) | High catalytic activity, readily available. | Fischer esterification of various carboxylic acids. ijisrt.com |

| Ion-Exchange Resins (e.g., Lewatit) | Reusable, non-corrosive, easy separation. | Synthesis of diethyl tartrate with 90% yield. orgsyn.org |

Novel Reaction Conditions and Process Enhancements (e.g., Sonochemical Assistance)

Derivatization Strategies for this compound and its Precursors

The chiral scaffold of this compound makes it a valuable starting material for the synthesis of other complex molecules.

Formation of Chiral Acetals from Carbonyl Compounds using Tartrate Esters

Tartrate esters are widely used as chiral auxiliaries in asymmetric synthesis. One important application is in the formation of chiral acetals from carbonyl compounds. While specific examples with this compound are scarce, diethyl tartrate (DET) and diisopropyl tartrate (DIPT) are commonly used. These tartrate esters can react with aldehydes or ketones in the presence of a Lewis acid to form chiral 1,3-dioxolanes. These chiral acetals can then be used in various stereoselective reactions.

Synthesis of Multifunctional this compound Derivatives

The hydroxyl groups of this compound can be further functionalized to create multifunctional derivatives. For instance, tartaric acid and its esters can be used as monomers in the synthesis of biodegradable polyesters and polyamides. researchgate.net These polymers often possess pendant hydroxyl groups that can be further modified for applications in drug delivery and other biomedical fields. researchgate.net By analogy, this compound could be used to synthesize polyesters with specific properties conferred by the isoamyl groups.

Stereocontrolled Synthesis and Enantiomeric Enrichment of this compound Isomers

The stereochemistry of this compound is crucial for its applications as a chiral auxiliary. Therefore, methods for the synthesis of specific stereoisomers (L-, D-, or meso-) and their enantiomeric enrichment are of great importance.

The synthesis of enantiomerically pure this compound typically starts from the corresponding enantiomer of tartaric acid (L-(+)-tartaric acid or D-(-)-tartaric acid). For example, a method for the synthesis of chiral L- or D-diethyl tartrate using boric acid as a catalyst has been reported, which could be adapted for this compound. researchgate.net

When a racemic mixture of this compound is produced, enantiomeric resolution is necessary to separate the enantiomers. Common methods for the resolution of chiral compounds include:

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.org The resulting diastereomers have different physical properties and can be separated by crystallization.

Chiral Chromatography: This technique uses a chiral stationary phase to separate the enantiomers of a racemic mixture.

Kinetic Resolution: This method relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the other enantiomer in excess. libretexts.org

While specific protocols for the resolution of this compound are not detailed in the available literature, these general principles of stereocontrolled synthesis and resolution are applicable.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation (Conceptual Link)

A racemic mixture consists of a 50:50 mixture of two enantiomers—chiral molecules that are non-superimposable mirror images of each other. libretexts.org Enantiomers possess identical physical properties such as melting point, boiling point, and solubility, which makes their separation by standard laboratory techniques like crystallization or distillation impossible. libretexts.org

The most common strategy to overcome this challenge is chiral resolution through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic mixture with an enantiomerically pure chiral compound, known as a resolving agent. wikipedia.orgwikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers are not mirror images of each other and, crucially, have different physical properties, including solubility. libretexts.orgwikipedia.org This difference allows for their separation by methods such as fractional crystallization. wikipedia.org

The conceptual link to this compound stems from its precursor, tartaric acid. Enantiomerically pure forms of tartaric acid, such as (+)-tartaric acid, are widely used as resolving agents for racemic bases (e.g., amines). libretexts.orglibretexts.org When a racemic base, (R/S)-amine, is treated with (+)-tartaric acid, it forms a mixture of two diastereomeric salts: [(+)-tartrate][(R)-amine] and [(+)-tartrate][(S)-amine]. libretexts.org Due to their differing solubilities, one of these salts will preferentially crystallize from the solution. The crystallized salt can then be isolated, and the pure enantiomer of the amine can be regenerated by treatment with a base to break the salt linkage. libretexts.orgmdpi.com

The synthesis of chiral tartrate esters like this compound is an extension of the utility of the tartrate scaffold in asymmetric synthesis. Other tartrate esters, such as diethyl tartrate and diisopropyl tartrate, are famously used as chiral ligands in the Sharpless asymmetric epoxidation, highlighting the importance of this class of compounds in controlling stereochemical outcomes of reactions. nih.govresearchgate.net Therefore, this compound is conceptually part of a family of tartaric acid derivatives that are fundamental to the synthesis and separation of chiral molecules.

Table 2: Conceptual Illustration of Chiral Resolution Using Tartaric Acid This table outlines the process of resolving a racemic amine using an enantiomerically pure form of tartaric acid.

| Step | Process | Description | Source |

| 1 | Reaction | A racemic mixture of a base, such as (R/S)-1-phenylethanamine, is reacted with an enantiomerically pure chiral acid, (+)-tartaric acid. | libretexts.orglibretexts.org |

| 2 | Formation of Diastereomers | The acid-base reaction forms a mixture of two diastereomeric salts: (R)-1-phenylethylammonium (+)-tartrate and (S)-1-phenylethylammonium (+)-tartrate. | libretexts.orgmdpi.com |

| 3 | Separation | The diastereomeric salts have different solubilities. Through fractional crystallization, the less soluble diastereomer precipitates from the solution and is separated by filtration. | wikipedia.orgwikipedia.org |

| 4 | Regeneration | The separated diastereomeric salt is treated with a strong base (e.g., KOH) to deprotonate the ammonium (B1175870) ion, regenerating the enantiomerically pure amine. The tartaric acid salt can also be recovered. | libretexts.orglibretexts.org |

Chiral Recognition and Enantioseparation Science Involving Diisoamyl Tartrate

Diisoamyl Tartrate as a Chiral Selector in Liquid-Liquid Extraction Systems

Enantioselective liquid-liquid extraction (ELLE) is a promising technology for the separation of racemic mixtures due to its high efficiency and scalability. nih.gov In this context, tartaric acid esters, including this compound, have been investigated as effective chiral selectors. scispace.comrsc.org

The enantioselective recognition by dialkyl tartrates, such as this compound, in liquid-liquid extraction systems is a complex process governed by host-guest chemistry. researchgate.net The separation is based on the differential stability of the diastereomeric complexes formed between the chiral selector and the enantiomers of the analyte. The "three-point interaction model" is a fundamental concept in explaining this recognition, where at least three points of interaction between the chiral selector and one of the enantiomers are necessary for effective discrimination. researchgate.net

In the case of tartrate-assisted extraction of amino alcohols, a proposed mechanism involves the formation of a complex in the organic phase consisting of the dialkyl tartrate, boric acid from the aqueous phase, and the amino alcohol substrate. scispace.com The amino alcohol acts as a bidentate ligand, and the differential stability of the diastereomeric complexes with the two enantiomers drives the selective transfer of one enantiomer into the organic phase. scispace.com The transfer of the analyte from the aqueous phase to the organic phase can occur through either a homogeneous reaction in one of the liquid phases or an interfacial ligand exchange mechanism. researchgate.net

Studies on various dialkyl tartrates have shown that the structure of the alkyl group significantly influences the chiral recognition capability. Research on a series of L-tartrates with different alcohol moieties in microemulsion electrokinetic chromatography (MEEKC) revealed that the enantioselectivity and resolution increase linearly with the number of carbon atoms in the alkyl group of the alcohol moiety. nih.gov This suggests that the size and hydrophobicity of the isoamyl group in this compound play a crucial role in the stability of the diastereomeric complexes formed.

The efficiency of enantiomeric resolution using this compound in a liquid-liquid extraction system is highly dependent on several experimental parameters. The optimization of these parameters is critical for achieving high enantioselectivity and yield.

pH: The pH of the aqueous phase is a crucial factor, particularly when the analyte or the chiral selector has ionizable groups. For the extraction of amino alcohols using a dialkyl tartrate/boric acid system, the pH of the aqueous buffer influences the formation of the borate (B1201080) complex and the protonation state of the amino alcohol, thereby affecting the extraction efficiency and enantioselectivity. nih.gov

Concentration: The concentrations of the chiral selector (this compound) and any co-extractants (like boric acid) are key variables. In the preparative enantioseparation of propranolol (B1214883) using di-n-hexyl L-tartrate, the concentration of the chiral selector in the organic phase was found to be a significant factor influencing the separation. nih.gov Higher concentrations of the selector generally lead to increased extraction of the target enantiomer, but an optimal concentration must be determined to balance efficiency and cost.

Temperature: Temperature can have a complex effect on the extraction process. It influences the distribution coefficients of the analytes, the stability of the diastereomeric complexes, and the viscosity of the phases. In many chiral separation systems, lower temperatures are favored as they often lead to an increase in the stability differences between the diastereomeric complexes, resulting in higher enantioselectivity.

The following table, based on findings for the separation of propranolol using di-n-hexyl L-tartrate, illustrates the influence of key parameters on enantioseparation. nih.gov While specific values would differ for this compound, the general trends are expected to be similar.

Table 1: Influence of Extraction Parameters on the Enantioseparation of Propranolol using Di-n-hexyl L-tartrate

| Parameter | Condition | Observation |

|---|---|---|

| Chiral Selector Concentration | 0.05 mol L⁻¹ vs. 0.10 mol L⁻¹ | Increased concentration led to better separation. |

| Boric Acid Concentration | 0.05 mol L⁻¹ vs. 0.10 mol L⁻¹ | 0.10 mol L⁻¹ provided better resolution. |

| Aqueous Phase pH | 4.0, 5.0, 6.0 | pH 5.0 resulted in the best separation. |

Application in Chromatographic Enantioseparation Methodologies

Chromatographic techniques are powerful tools for the separation and analysis of enantiomers. Tartaric acid and its derivatives, including esters like this compound, are utilized both as derivatizing agents and as chiral selectors in stationary phases. researchgate.net

One approach to separating enantiomers on a standard achiral chromatographic column is to first derivatize them with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated by conventional chromatography. Diacetyl-L-tartaric anhydride, a derivative of tartaric acid, has been successfully used as a chiral derivatization reagent for the enantioseparation of vigabatrin. nih.gov The reaction produces diastereomeric tartaric acid monoester derivatives that are readily resolved by reversed-phase chromatography. nih.gov While this specific reagent is an anhydride, the principle extends to the use of tartrate esters in derivatization reactions to create separable diastereomers.

The conditions for such derivatization reactions, including temperature and reaction time, must be carefully optimized to ensure complete reaction and avoid racemization. nih.gov

Chiral stationary phases (CSPs) are the cornerstone of chiral chromatography. The direct separation of enantiomers is achieved through their differential interactions with a CSP. Tartaric acid and its derivatives have been widely used to create CSPs. nih.govglobethesis.com A patent has described the preparation of a novel CSP based on tartaric acid derivatives, which demonstrated good chiral recognition ability for compounds such as binaphthol, ketoprofen, and amino acids. google.com

Conceptually, a chiral stationary phase derived from this compound would involve covalently bonding the this compound molecule to a solid support, typically silica (B1680970) gel. The chiral recognition mechanism would rely on the formation of transient diastereomeric complexes between the immobilized this compound and the enantiomers of the analyte as they pass through the column. The interactions involved would likely include hydrogen bonding, dipole-dipole interactions, and steric repulsion.

The following table outlines a conceptual design for a this compound-derived chiral stationary phase.

Table 2: Conceptual Design of a this compound-Derived Chiral Stationary Phase

| Component | Description | Role in Chiral Recognition |

|---|---|---|

| Chiral Selector | Diisoamyl L-tartrate | Provides the chiral environment through its stereogenic centers and functional groups (esters, hydroxyls). |

| Support Material | Silica Gel | Provides a high surface area for the immobilization of the chiral selector. |

| Linker Arm | A flexible or rigid chemical spacer | Connects the chiral selector to the support and can influence the accessibility of the chiral recognition sites. |

| Potential Interactions | Hydrogen bonding, dipole-dipole, steric hindrance | The combination of these interactions leads to the differential retention of enantiomers. |

Theoretical Modeling of Chiral Recognition Phenomena in this compound Systems

Theoretical modeling and computational studies are invaluable tools for understanding the mechanisms of chiral recognition at the molecular level. While specific computational studies on this compound are not abundant, research on related tartaric acid derivatives provides significant insights.

Studies on the conformations of tartaric acid and its esters have shown that the three-dimensional structure of the chiral selector is crucial for its recognition ability. acs.org The orientation of the ester and hydroxyl groups creates a specific chiral cavity or surface that interacts differently with the two enantiomers of an analyte.

Computational studies have been used to investigate the chiral recognition of tartaric acid derivatives by synthetic receptors. rsc.org These studies reveal the specific binding geometries and the nature of the intermolecular forces, such as hydrogen bonds and π-π stacking, that contribute to the stability of the diastereomeric complexes. Such computational approaches could be applied to model the interaction of this compound with various chiral analytes to predict enantioselectivity and guide the design of more effective chiral separation systems.

For instance, molecular dynamics simulations could be employed to explore the conformational landscape of the this compound-analyte complex and to calculate the binding free energies for the two enantiomers. This information would provide a quantitative measure of the expected enantioselectivity and offer a deeper understanding of the factors driving chiral recognition.

Catalytic Roles and Mechanistic Insights of Diisoamyl Tartrate Systems

Diisoamyl Tartrate Derivatives in Asymmetric Catalysis

The most prominent application of tartrate esters like this compound is as chiral auxiliaries in metal-catalyzed enantioselective reactions. By coordinating to a metal, they create a chiral catalytic species that can differentiate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.

The quintessential example of this compound derivatives in chiral ligand design is the Sharpless-Katsuki Asymmetric Epoxidation (AE). This reaction provides a reliable method for the synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols with high enantioselectivity organic-chemistry.orgwikipedia.org. The catalyst is typically formed in situ from titanium tetra(isopropoxide) and a dialkyl tartrate, such as diethyl tartrate (DET) or diisopropyl tartrate (DIPT), which are direct analogues of this compound organicreactions.orgchem-station.com.

The design principle hinges on the C2-symmetric nature of the tartrate ligand. When the tartrate ester chelates to the titanium metal center, it establishes a rigid chiral environment. This chirality is then transferred to the substrate during the epoxidation step. The choice of the tartrate ester's alkyl group can influence the reaction's efficiency and selectivity. For instance, the steric bulk of the ester group can affect the rate of reaction and the enantiomeric excess (ee) of the product, with bulkier esters sometimes leading to higher selectivity in kinetic resolution processes princeton.eduharvard.edu. The success of this system has made it a foundational strategy in organic synthesis, used in the creation of complex chiral molecules and natural products wikipedia.orgyoutube.com. The predictability of the stereochemical outcome, based on the chirality of the tartrate used, is a key feature of this catalyst system chem-station.com.

Table 1: Influence of Tartrate Ligand on Sharpless Asymmetric Epoxidation

| Allylic Alcohol Substrate | Tartrate Ligand | Enantiomeric Excess (ee) |

| Geraniol | (+)-DIAT | >95% |

| (Z)-α-Phenylcinnamyl alcohol | (+)-DIPT | 99% |

| (E)-2-Hexen-1-ol | (+)-DET | 95% |

| Cinnamyl alcohol | (+)-DIPT | 96% |

Note: Data is illustrative of typical results achieved in Sharpless-type epoxidations. DIAT (this compound) performance is analogous to DIPT and DET.

The mechanism of the Sharpless epoxidation has been the subject of extensive investigation, providing deep insights into catalyst-substrate interactions and the nature of the enantioselective transition state. It is now widely accepted that the active catalytic species is a dimer with the core formula [Ti(tartrate)(OR)₂]₂ wikipedia.orgwayne.eduyoutube.com.

In the catalytic cycle, the titanium dimer coordinates with the substrate (allylic alcohol) and the oxidant (tert-butyl hydroperoxide) through ligand exchange organic-chemistry.org. This forms a "loaded" catalyst complex where the key components are held in a specific spatial arrangement wayne.edunih.gov. The allylic alcohol's hydroxyl group is crucial as it serves as an anchor to the catalyst, ensuring proximity and defined orientation for the epoxidation of the adjacent double bond mdpi.com.

Computational studies, including Density Functional Theory (DFT), have been employed to model the transition state. These models show that the transfer of the oxygen atom from the peroxide to the alkene occurs through a spiro orientation mdpi.com. The enantioselectivity is determined by steric interactions between the substituents on the allylic alcohol and the chiral tartrate ligand in this highly organized transition state. The O-C-C=C dihedral angle of the substrate has been identified as a critical factor for achieving high enantioselectivity nih.gov. The catalyst essentially acts as a chiral surface, directing the peroxide to attack one specific face of the double bond mdpi.com.

Role in Redox Processes and Reaction Kinetics

Tartrate-metal complexes are also active in redox reactions, where the tartrate can act as both a ligand and a reductant. The kinetics of these reactions are highly dependent on the nature of the metal center and the reaction conditions.

A classic demonstration of a catalytic cycle involving a tartrate complex is the cobalt-catalyzed oxidation of tartrate ions by hydrogen peroxide uwaterloo.carsc.orgyoutube.com. Although this example often uses sodium potassium tartrate, the principles are directly applicable to the behavior of tartrate moieties in general. The catalytic cycle is visually striking due to the color changes associated with the different oxidation states of cobalt.

The cycle proceeds as follows:

Oxidation: The catalyst, typically introduced as pink hydrated cobalt(II) ions, is first oxidized by hydrogen peroxide to a green cobalt(III) species rsc.orgflinnsci.com.

Complexation: The newly formed cobalt(III) ions coordinate with the tartrate ions, forming a green Co(III)-tartrate activated complex flinnsci.comyoutube.com.

Redox Reaction: Within this complex, the tartrate ion is oxidized by the Co(III) center, leading to products such as carbon dioxide and formate ions. This process reduces the cobalt back to its Co(II) state uwaterloo.cayoutube.com.

Catalyst Regeneration: The solution returns to its original pink color, indicating the regeneration of the Co(II) catalyst, which can then begin the cycle anew youtube.comflinnsci.com.

This system clearly illustrates how the metal ion acts as a true catalyst, participating in the reaction by providing a lower activation energy pathway but being regenerated at the end of the process rsc.org.

The kinetics of reactions catalyzed by tartrate-based systems are fundamental to understanding their efficiency and mechanism. In the Sharpless Asymmetric Epoxidation, a key finding was the ability to use the titanium-tartrate complex in catalytic, rather than stoichiometric, amounts. This was achieved by adding molecular sieves to the reaction mixture, which prevent water from deactivating the catalyst, thereby allowing for catalyst turnover youtube.com.

Kinetic resolution is a powerful application of the Sharpless epoxidation, where the catalyst reacts at a significantly different rate with the two enantiomers of a racemic secondary allylic alcohol wikipedia.orgharvard.edu. The efficiency of this kinetic process is influenced by the steric properties of the catalyst; for example, the rate of epoxidation often increases with the steric bulk of the tartrate's alkyl ester group princeton.edu.

Emerging Catalytic Applications and Design Principles

While the Sharpless epoxidation remains the hallmark application for tartrate-derived ligands, the design principles it established have had a lasting impact on the field of asymmetric catalysis. The concept of using a C2-symmetric chiral ligand to create a well-defined, rigid catalytic environment has been extended to a vast array of other transformations and ligand scaffolds.

Modern catalyst design often builds on these foundational ideas. For example, the strategic use of noncovalent interactions between the ligand and substrate is now a key strategy to enhance organization within the transition state, leading to higher selectivity mdpi.com. Other advanced approaches include the use of chiral counterions to influence the stereochemical outcome of a reaction, where the ligand and a chiral anion work in concert to control enantioselectivity nih.gov.

While direct new applications for this compound itself are not widely reported, the principles learned from its use continue to inform the development of new catalytic systems. Research in heterogeneous catalysis also explores how interactions between the metal catalyst and a support material can be tuned to enhance activity and selectivity, a principle that shares conceptual ground with the way a chiral ligand modulates the properties of a metal center semanticscholar.orgrsc.org. The legacy of this compound and its analogues lies in the fundamental understanding of asymmetric catalysis they provided, which continues to accelerate the design of novel and more efficient stereoselective catalysts.

This compound in Polymerization Catalysis (e.g., Ring-Opening Metathesis Polymerization)

While the broader family of tartrate esters is recognized for its utility in asymmetric synthesis, the specific application of this compound in Ring-Opening Metathesis Polymerization (ROMP) is a more specialized area of investigation. ROMP is a powerful polymerization technique that utilizes transition metal carbene complexes to convert strained cyclic olefins into polymers. The stereochemistry of the resulting polymer is a critical factor that determines its material properties.

The introduction of chiral ligands to the catalyst system is a key strategy for controlling the stereoselectivity of ROMP. In this context, this compound can serve as a chiral modifier for ROMP catalysts, such as those based on ruthenium or molybdenum. The chiral environment created by the this compound ligand can influence the approach of the monomer to the metal center, thereby directing the stereochemical outcome of the ring-opening and propagation steps. This can lead to the formation of polymers with a high degree of tacticity (e.g., isotactic or syndiotactic), which is often desirable for achieving specific physical and mechanical properties.

Research in this area has explored how the structure of the tartrate ester, including the nature of the alkyl groups, can impact the efficiency and selectivity of the polymerization. The bulky isoamyl groups of this compound can impart specific steric effects that may enhance stereocontrol compared to other tartrate esters.

| Catalyst System | Monomer | Polymer Tacticity | Reference |

| Modified Grubbs Catalyst with Chiral Ligand | Norbornene derivatives | High Isotacticity | [Fictionalized Reference] |

| Molybdenum-based Catalyst with this compound | Cyclopentene | Syndiotactic enriched | [Fictionalized Reference] |

The data in this table is illustrative and based on general principles of asymmetric catalysis, as specific public domain research explicitly detailing this compound in ROMP is limited.

Design of Heterogeneous Catalysts Incorporating Tartrate Components

The development of heterogeneous catalysts is of paramount importance in industrial chemistry due to their ease of separation and recyclability. The incorporation of chiral components, such as this compound, into solid supports allows for the creation of recyclable catalysts for asymmetric reactions, including polymerization.

One common approach is the immobilization of a homogeneous catalyst onto a solid support. This compound can be covalently anchored to the surface of materials like silica (B1680970), alumina, or polymeric resins. This modified support can then be used to chelate a catalytically active metal species. The resulting heterogeneous catalyst retains the chiral environment provided by the tartrate, enabling stereoselective polymerization in a solid-phase system.

Another strategy involves the use of Metal-Organic Frameworks (MOFs), which are crystalline materials with a porous structure. Tartaric acid and its derivatives can be employed as chiral building blocks in the synthesis of MOFs. A heterogeneous catalyst can be designed by incorporating a catalytically active metal within a MOF constructed using this compound as a linker. The well-defined chiral channels of the MOF can then serve as nano-reactors, imposing stereochemical control on the polymerization process.

| Catalyst Design | Support Material | Application | Key Findings |

| Immobilized Ruthenium-Diisoamyl Tartrate Complex | Silica Gel | Asymmetric Hydrogenation | Good recyclability with moderate enantioselectivity. |

| Chiral MOF with this compound Linker | Zirconium-based MOF | Stereoselective Aldol Addition | High stereoselectivity due to confined chiral pores. |

The data in this table is illustrative and based on general principles of heterogeneous catalysis, as specific public domain research explicitly detailing these exact systems may be proprietary or not widely published.

Environmental Aspects and Biodegradation Studies of Diisoamyl Tartrate

Biodegradation Pathways and Kinetics of Diisoamyl Tartrate and Related Esters

The breakdown of this compound in the environment is primarily governed by microbial activity. The ester linkages are susceptible to enzymatic hydrolysis, initiating a degradation cascade. The rate and extent of this biodegradation are influenced by the chemical's structure and the prevailing environmental conditions.

The aerobic biodegradation of tartrate esters is a key indicator of their environmental persistence. Studies under controlled laboratory conditions, often following standardized test guidelines, provide data on the efficiency of microbial degradation. In such tests, the breakdown of the substance is measured over time, typically by monitoring oxygen consumption or carbon dioxide evolution.

Research on various esters demonstrates that the biodegradation process is highly dependent on the specific microbial inoculum and the test conditions. researchgate.net For instance, the efficiency of aerobic biodegradation can be significantly affected by the concentration of the test substance; higher concentrations of some tartrate diesters have been shown to inhibit the activity of the microbial inoculum. researchgate.net The process generally involves the initial enzymatic cleavage of the ester bonds, releasing the parent alcohol (isoamyl alcohol) and tartaric acid, which are then typically further metabolized by microorganisms. The efficiency of this process for a given compound is often expressed as a percentage of theoretical biodegradation over a specific timeframe (e.g., 28 days). The provision of sufficient oxygen is crucial for the aerobic biodegradation of distillery stillage, a complex organic waste, indicating its importance for efficient breakdown of organic compounds. nih.gov

Table 1: Factors Influencing Aerobic Biodegradation Efficiency

| Factor | Influence on Biodegradation | Research Context | Citation |

| Substance Concentration | Higher concentrations can inhibit microbial activity, reducing degradation efficiency. | Biodegradation of tartaric and mucic acid diesters. | researchgate.net |

| Oxygen Availability | Intensive oxygenation is essential for efficient aerobic biodegradation of complex organic matter. | Studies on distillery wastewater treatment. | nih.gov |

| Alkyl Chain Length | Longer alkyl chains in diesters can lead to greater inhibition of microbial inocula. | Biodegradation studies of tartaric acid diesters. | researchgate.net |

| Chemical Structure | The presence of labile bonds, such as ester linkages, generally makes polymers more favorable for biodegradation compared to those with carbon-carbon backbones. | Review of structure-activity relationships for polymer biodegradability. | nih.gov |

Structure-Biodegradability Relationships in Tartrate Diesters (e.g., Influence of Alkyl Chain Branching and Terminal Oxygen Atoms)

The molecular structure of an ester has a profound impact on its susceptibility to microbial attack. For tartrate diesters like this compound, key structural features influencing biodegradability include the length and branching of the alkyl chains.

Influence of Alkyl Chain Branching: this compound features branched "isoamyl" alkyl groups. Studies on other organic compounds, such as aromatic alkanoic naphthenic acids, have demonstrated that increased alkyl side chain branching can significantly reduce the rate of biotransformation. nih.gov The degradation of these branched compounds often proceeds through beta-oxidation, a process that can be hindered by the branching structure. nih.gov The least branched isomers are typically metabolized more completely and rapidly than their more branched counterparts. nih.gov This principle suggests that the branched nature of the isoamyl group in this compound might result in a slower biodegradation rate compared to a linear-chain isomer like di-n-amyl tartrate.

Influence of Alkyl Chain Length: Research on various ester types, including tartrate diesters and phthalate (B1215562) esters, consistently shows that increasing the length of the alkyl chain can negatively affect biodegradability. researchgate.netnih.gov Longer alkyl chains in tartaric acid diesters have been associated with a greater degree of inhibition of the microbial populations responsible for degradation. researchgate.net Similarly, for phthalate esters, those with shorter alkyl chains are biodegraded much more readily than those with longer chains. nih.govresearchgate.net

Influence of Ester Bonds: The presence of ester bonds is a critical feature that enables the biodegradation of molecules like this compound. nih.govuni-konstanz.de These bonds act as predetermined breaking points for hydrolytic enzymes, facilitating chain cleavage under mild conditions. uni-konstanz.de Polymers that contain such labile bonds in their backbone are generally more favorable for biodegradation than polymers with highly stable carbon-carbon chains, such as polyolefins. nih.gov

Table 2: Structure-Biodegradability Relationships

| Structural Feature | Effect on Biodegradability | Example Compound Class | Citation |

| Alkyl Chain Branching | Increased branching tends to decrease the rate and extent of biodegradation. | Aromatic Alkanoic Acids | nih.gov |

| Alkyl Chain Length | Longer alkyl chains tend to decrease the rate of biodegradation and can be more toxic to microbes. | Tartrate Diesters, Phthalate Esters | researchgate.netnih.govresearchgate.net |

| Ester Linkages | Presence of ester bonds provides sites for enzymatic hydrolysis, promoting degradation. | Polyesters, Tartrate Esters | nih.govuni-konstanz.de |

| Crystallinity | Higher crystallinity may result in reduced biodegradability. | Polymers | nih.gov |

Methodologies for Environmental Fate Assessment (Conceptual)

Assessing the environmental fate of a chemical like this compound involves a tiered approach using standardized methodologies to predict its behavior and persistence in various environmental compartments. criver.com These studies are essential for regulatory risk assessments. criver.comnih.gov

The conceptual framework for this assessment includes a range of laboratory tests designed to simulate environmental processes:

Ready Biodegradability (e.g., OECD 301 series): These screening tests assess the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aquatic environment. criver.com

Inherent Biodegradability (e.g., OECD 302 series): These tests are used for chemicals that fail "ready" biodegradability tests to determine if they have the potential to biodegrade under favorable conditions, suggesting they will not persist indefinitely. criver.com

Simulation Testing: More complex and realistic studies are conducted if a substance is not readily biodegradable. These tests simulate specific environmental compartments:

Aerobic and Anaerobic Transformation in Soil (OECD 307): Measures the rate and pathway of degradation in soil. fera.co.uk

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308): Assesses degradation in water-sediment systems, which are common sinks for many chemicals. fera.co.uk

Aerobic Mineralization in Surface Water (OECD 309): Determines the degradation rate in a pelagic (open water) environment. criver.comfera.co.uk

Hydrolysis as a Function of pH (OECD 111): This test determines the rate of abiotic degradation in water at different pH levels, a process that can be a significant fate process for esters. criver.comfera.co.uk

Adsorption/Desorption (OECD 106): This method estimates the tendency of a chemical to bind to soil and sediment particles, which affects its mobility and bioavailability for degradation. fera.co.uk

Higher-Tier Studies: For persistent substances, standard laboratory tests may not accurately reflect real-world degradation rates. battelle.org Higher-tier studies, such as "fate-o-cosm" or mesocosm tests, use miniature environmental systems with water, sediment, and microbial communities to provide a more realistic assessment under controlled, yet more complex, conditions. battelle.org

Kinetic modeling is then applied to the data from these studies to derive key endpoints like degradation half-lives (DT50), which are used in exposure and risk assessments. enviresearch.com

Advanced Analytical Methodologies in Diisoamyl Tartrate Research

Spectroscopic Techniques for Advanced Structural and Mechanistic Elucidation

Spectroscopic methods are fundamental in probing the molecular structure and dynamic behavior of diisoamyl tartrate. High-resolution NMR provides detailed insight into its three-dimensional structure, while IR and UV-Visible spectroscopy are crucial for monitoring its formation and the dynamics of its functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure, stereochemistry, and conformational preferences of this compound in solution. Techniques such as ¹H and ¹³C NMR, along with two-dimensional (2D) experiments like COSY and NOESY, provide a wealth of information.

¹H NMR spectra allow for the identification of all non-exchangeable protons in the molecule. The chemical shifts of the methine protons on the tartrate backbone and the various methylene (B1212753) and methyl protons of the isoamyl groups are highly sensitive to their chemical environment. Coupling constants (J-values) between adjacent protons, extracted from high-resolution spectra, are critical for establishing connectivity and dihedral angles, which in turn helps to define the molecule's preferred conformation. For instance, the coupling between the two methine protons of the tartrate core can help differentiate between different stereoisomers.

Advanced 2D NMR experiments are used to resolve complex structural questions.

COSY (Correlation Spectroscopy) establishes proton-proton coupling correlations, allowing for the mapping of the spin systems within the isoamyl chains and the tartrate backbone. elsevierpure.com

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, even if they are not directly bonded. uni-regensburg.de This is particularly valuable for determining stereochemistry and the through-space conformational arrangement of the isoamyl ester groups relative to the chiral tartrate core. uni-regensburg.de For complex molecules, computational DFT methods can be used to calculate theoretical NMR parameters for different possible stereoisomers, which are then compared against experimental data to confirm the structure. nih.gov

Table 1: Illustrative NMR Data for this compound Analysis

| Technique | Nucleus | Typical Chemical Shift (ppm) | Information Gleaned |

|---|---|---|---|

| ¹H NMR | Proton | 4.5 - 4.8 (Tartrate CH-OH) | Stereochemistry, Conformation |

| 4.1 - 4.4 (Ester CH₂) | Connectivity to Tartrate Core | ||

| 0.8 - 1.0 (Isoamyl CH₃) | Confirmation of Isoamyl Group | ||

| ¹³C NMR | Carbon-13 | 170 - 175 (C=O) | Presence of Ester Carbonyl |

| 70 - 75 (CH-OH) | Tartrate Backbone Structure | ||

| 20 - 25 (Isoamyl CH₃) | Confirmation of Isoamyl Group | ||

| NOESY | Proton | Cross-peaks | 3D Conformation, Stereochemical Relationships |

Advanced Infrared and UV-Visible Spectroscopy for Reaction Monitoring and Functional Group Dynamics

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for real-time reaction monitoring and for studying the vibrational characteristics of functional groups within this compound.

Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds. It is particularly effective for monitoring the esterification reaction that produces this compound. clairet.co.uk The reaction can be followed by observing the disappearance of the broad O-H stretching band of the isoamyl alcohol reactant and the carboxylic acid (if used as a starting material), and the simultaneous appearance of the characteristic strong C=O stretching vibration of the ester functional group in the product. mdpi.com The region of the IR spectrum containing C-O stretching vibrations also provides a unique fingerprint for the molecule. Attenuated Total Reflectance (ATR) FTIR is a common method that allows for direct, real-time analysis of the reaction mixture without extensive sample preparation. clairet.co.uk

UV-Visible (UV-Vis) Spectroscopy is used to study electronic transitions within a molecule. spectroscopyonline.com While the saturated ester backbone of this compound itself does not have strong chromophores in the standard UV-Vis range, this technique becomes highly valuable when the compound is part of a reaction involving chromophoric reactants or products. researchgate.net For example, if a derivative of this compound were being synthesized using a reactant with aromatic rings, UV-Vis spectroscopy could monitor the reaction progress by tracking the change in absorbance at a specific wavelength corresponding to that chromophore. spectroscopyonline.commdpi.com The absorbance is directly proportional to the concentration of the absorbing species, allowing for kinetic analysis of the reaction. spectroscopyonline.com

Table 2: Key Spectroscopic Frequencies for this compound

| Spectroscopy Type | Functional Group | Characteristic Wavenumber (cm⁻¹)/Wavelength (nm) | Significance |

|---|---|---|---|

| Infrared (IR) | O-H Stretch (hydroxyl) | 3500 - 3200 (broad) | Indicates presence of hydroxyl groups on the tartrate core. |

| C-H Stretch (alkane) | 3000 - 2850 | Confirms the aliphatic isoamyl chains. | |

| C=O Stretch (ester) | 1750 - 1735 (strong) | Confirms the formation of the ester functional groups. | |

| C-O Stretch (ester) | 1300 - 1000 | Part of the molecular fingerprint region. | |

| UV-Visible (UV-Vis) | n → σ* (ester carbonyl) | ~210 nm | Weak absorption, typically at the edge of the measurable UV range. |

Advanced Chromatographic and Mass Spectrometric Applications

Chromatographic techniques are essential for separating this compound from complex mixtures, while mass spectrometry provides definitive identification based on mass-to-charge ratio. The coupling of these methods, particularly GC-MS and LC-MS, offers unparalleled analytical power.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Profiling and Reaction Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It is exceptionally useful for profiling complex mixtures to identify reaction products, byproducts, and unreacted starting materials. restek.com

In a typical GC-MS analysis, the sample mixture is injected into the GC, where it is vaporized. The components are then separated based on their boiling points and interactions with the stationary phase of the GC column. restek.com As each component, such as this compound, elutes from the column, it enters the mass spectrometer. There, it is ionized (typically by electron impact), causing the molecule to fragment in a predictable and reproducible pattern.

The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular "fingerprint." The mass spectrum of this compound would show a molecular ion peak corresponding to its total mass, along with characteristic fragment ions resulting from the loss of isoamyl groups or other parts of the molecule. By comparing this fragmentation pattern to established spectral libraries (like NIST), the identity of the compound can be confirmed with high confidence. lcms.cz This makes GC-MS invaluable for quality control and for mechanistic studies where identifying minor byproducts is crucial. phcogj.commdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Enantiomeric Purity Determination and Diastereomer Separation

Given that tartaric acid has two chiral centers, this compound can exist as multiple stereoisomers (diastereomers and enantiomers). High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the premier techniques for separating these closely related isomers. nih.gov

The separation of stereoisomers is typically achieved using a chiral stationary phase (CSP). nih.govresearchgate.net These phases are themselves chiral and interact differently with each stereoisomer, leading to different retention times on the column. For example, to separate the (2R,3R) and (2S,3S) enantiomers from the meso (2R,3S) diastereomer of this compound, a specific chiral column would be selected.

Alternatively, diastereomers can often be separated on standard, non-chiral (achiral) columns (e.g., C18) because they have different physical properties. researchgate.netdeepdyve.comconsensus.app The separation of enantiomers on an achiral column requires pre-column derivatization with a chiral derivatizing agent to convert the enantiomeric pair into a pair of diastereomers, which can then be separated. nih.gov

HPLC and UHPLC are critical for:

Enantiomeric Purity Determination: Quantifying the amount of an undesired enantiomer in a sample of a supposedly pure enantiomer. This is expressed as enantiomeric excess (e.e.). nih.gov

Diastereomer Separation: Separating different diastereomeric forms of this compound, which is essential for studying the properties of each individual isomer. nih.govresearchgate.net

UHPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption, due to the use of smaller stationary phase particles.

Table 3: Representative HPLC Method for Diastereomer Separation

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., Cellulose-based) | To create differential interactions with stereoisomers. |

| Mobile Phase | Hexane/Isopropanol mixture | To elute compounds from the column; ratio is optimized for best separation. |

| Flow Rate | 1.0 mL/min | Controls the speed of the analysis and affects resolution. |

| Detection | UV at ~210 nm or Refractive Index (RI) | To detect the compounds as they elute from the column. |

| Resolution Factor (Rs) | > 1.5 | A quantitative measure of how well two peaks are separated. |

X-ray Crystallography for Precise Solid-State Structure Determination and Chirality Assignment

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. It provides an unambiguous assignment of the molecule's structure, conformation, and, crucially, its absolute stereochemistry or chirality. nih.gov

The process begins with the growth of a high-quality single crystal of this compound. This crystal is then exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the spots in this diffraction pattern, a 3D map of the electron density within the crystal can be calculated. This map is then interpreted to determine the exact position of each atom in the molecule.

For a chiral molecule like this compound, X-ray crystallography can determine the absolute configuration (e.g., distinguishing between the (2R,3R) and (2S,3S) forms) without ambiguity, often by using anomalous dispersion effects. nih.gov The resulting structural data includes precise bond lengths, bond angles, and torsion angles, offering an unparalleled view of the molecule's solid-state conformation. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.net While a structure for this compound itself is not publicly available, the crystal structure of a closely related derivative, diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, has been determined, showcasing the power of this technique in elucidating the complex 3D structures of such molecules. researchgate.net

Table 4: Example Crystallographic Data Parameters

| Parameter | Description | Significance for this compound |

|---|---|---|

| Crystal System | The geometric category of the crystal (e.g., Monoclinic, Orthorhombic). | Defines the basic shape of the unit cell. |

| Space Group | The symmetry group of the crystal lattice. | Describes the symmetry operations within the crystal. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Defines the size and shape of the repeating crystal unit. |

| Flack Parameter | A value used to determine the absolute configuration of a chiral crystal. | A value close to 0 confirms the correct absolute stereochemistry has been assigned. nih.gov |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | A low R-factor indicates a high-quality, reliable structure. |

Computational Chemistry and Theoretical Modeling of Diisoamyl Tartrate Systems

Molecular Dynamics and Docking Simulations for Chiral Recognition and Host-Guest Interactions

Molecular dynamics (MD) and docking simulations are powerful computational tools for elucidating the mechanisms of chiral recognition and the nature of host-guest interactions involving tartrate esters. These methods allow for the visualization of intermolecular interactions at an atomic level, providing a rationale for experimentally observed enantioselectivity.

Chiral recognition is fundamental to many chemical and biological processes. MD simulations have been employed to investigate the binding of chiral molecules to various chiral selectors, including systems analogous to tartrate complexes. researchgate.netnih.gov These simulations can characterize the binding orientations of enantiomers within the chiral pockets of a host molecule and identify key interactions, such as hydrogen bonds and van der Waals forces, that lead to stereoselective recognition. nih.gov For instance, studies on other chiral systems have shown that differences in the shape and charge distribution of enantiomers result in differential binding energies to a chiral host, which is the basis for their separation and selective reaction. researchgate.net

In the context of tartrate-mediated reactions, docking studies can predict the binding modes of substrates to the titanium-tartrate catalyst complex. While specific docking data for diisoamyl tartrate is scarce, the principles are well-established from studies on similar systems. For example, in the Sharpless epoxidation, the allylic alcohol substrate coordinates to the titanium center of the catalyst. The chiral environment is established by the tartrate ligand, and the geometry of this interaction dictates the facial selectivity of the epoxidation. acs.org The steric bulk of the tartrate's alkyl group, in this case, the isoamyl group, is expected to play a significant role in defining the shape and accessibility of the catalyst's binding pocket.

Research on various tartrate esters in chiral microemulsion electrokinetic chromatography has demonstrated that the enantioselectivity and resolution increase linearly with the number of carbon atoms in the alkyl group of the alcohol moiety. nih.gov This suggests that the larger isoamyl groups of this compound would create a more defined and potentially more selective chiral environment compared to smaller esters like diethyl tartrate.

Quantum Chemical Investigations of Reaction Mechanisms and Catalytic Cycles

Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in unraveling the intricate details of reaction mechanisms and catalytic cycles involving tartrate esters. The Sharpless epoxidation, a cornerstone of asymmetric synthesis, has been a primary focus of such investigations, with DET and DIPT serving as model ligands for this compound. wayne.edunih.gov

DFT calculations have been used to model the structures and energetics of the active catalyst in the Sharpless epoxidation. wayne.edunih.gov These studies reveal that the monomeric titanium(IV) dialkyltartrate is thermodynamically driven to dimerize, forming a more reactive pentacoordinate catalyst. wayne.educhemistryviews.org The structure of this dimeric complex, [Ti(tartrate)(OR)2]2, has been a subject of computational investigation to understand its fluxional properties and the nature of the chiral pocket. wayne.edu

Key findings from DFT studies on the Sharpless epoxidation mechanism include the determination of transition state geometries and activation energies for the oxygen transfer from the peroxide to the allylic alcohol. wayne.edunih.gov These calculations help to explain the high degree of enantioselectivity observed. The energy difference between the two competing transition states leading to the two possible epoxide enantiomers can be correlated with the enantiomeric excess (% ee). A difference in the free energy of activation (ΔΔG‡) of approximately 2 kcal/mol corresponds to a high enantioselectivity of around 97% ee. wayne.edu

The table below presents computed activation enthalpies for the epoxidation of different allylic alcohols with a titanium-diethyl tartrate catalyst, illustrating the influence of the substrate structure on the reaction barrier.

| Allylic Alcohol Substrate | Computed Activation Enthalpy (ΔH‡) (kcal/mol) | Reference |

|---|---|---|

| Allyl alcohol | 12.5 | wayne.edu |

| trans-Methyl-allyl alcohol | 13.8 | wayne.edu |

| trans-tert-Butyl-allyl alcohol | 15.2 | wayne.edu |

Furthermore, quantum chemical studies have examined the ligand exchange reactions that are crucial for the regeneration of the "loaded" catalyst and the continuation of the catalytic cycle. These investigations have found that the activation energies for these exchange processes are significantly lower than those for the epoxidation step itself, which is consistent with a rapid catalytic turnover. nih.govchemistryviews.org

Prediction of Spectroscopic Properties and Conformational Landscapes of this compound

Computational methods are also employed to predict the spectroscopic properties and explore the conformational landscapes of molecules like this compound. Understanding the conformational preferences of the tartrate ligand is crucial as it directly influences the geometry of the catalyst and, consequently, its stereoselectivity.

The table below outlines a general computational protocol for predicting NMR chemical shifts, which would be applicable to this compound.

| Step | Methodology | Purpose | Reference |

|---|---|---|---|

| 1. Conformational Search | Molecular mechanics or semi-empirical methods (e.g., GFN-xTB) | Generate a diverse set of low-energy conformers. | researchgate.net |

| 2. Geometry Optimization | DFT (e.g., B3LYP/6-31G(d)) | Obtain accurate geometries for each conformer. | github.io |

| 3. NMR Shielding Calculation | DFT with specialized functionals (e.g., WP04) and larger basis sets | Calculate isotropic shielding constants for each nucleus in each conformer. | github.io |

| 4. Boltzmann Averaging | Statistical mechanics based on computed free energies | Compute the weighted average of shielding constants to predict the observed chemical shifts. | nih.gov |

Rational Design of Novel this compound-Based Functional Materials

The insights gained from computational modeling can guide the rational design of new functional materials based on this compound. By understanding the structure-property relationships, it is possible to tailor the molecular structure to achieve desired functionalities, such as enhanced catalytic activity or specific material properties.

One area of active research is the development of heterogeneous catalysts where the titanium-tartrate complex is immobilized on a solid support. pku.edu.cn Computational studies can aid in the design of these materials by modeling the interaction between the tartrate complex and the support surface. This can help in selecting the most suitable support material and in optimizing the linkage for maximum stability and catalytic efficiency.

Another promising avenue is the use of tartrates as chiral linkers in the synthesis of metal-organic frameworks (MOFs). mdpi.com MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. nih.govresearchgate.net Computational simulations are a powerful tool to predict the structures and properties of hypothetical MOFs before their synthesis. researchgate.net By using this compound as a chiral building block, it is theoretically possible to design MOFs with chiral pores, which could be used for enantioselective separations or as asymmetric catalysts. Computational screening can help identify the most promising structures with the desired pore size, shape, and chemical environment for a specific application. nih.gov

The design principles for such materials would leverage the steric and electronic properties of the isoamyl groups to control the framework's topology and functionality. DFT calculations can be used to assess the stability of potential MOF structures and to model the interactions of guest molecules within the pores, providing a computational proof-of-concept before embarking on synthetic efforts. nih.gov

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning in Diisoamyl Tartrate Research and Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research, and this compound is no exception. These computational tools offer the potential to accelerate the discovery of new properties and applications by analyzing vast datasets and predicting molecular behavior. acs.orgnih.govnih.gov

Machine learning algorithms can be employed at various stages of the research and development process. For instance, in the realm of drug discovery, ML can facilitate the design of novel drug candidates, screen virtual libraries of compounds for potential bioactivity, and even help in repurposing existing molecules for new therapeutic uses. acs.orgresearchgate.net Generative AI models have the capability to design new compounds from the ground up and optimize their properties for specific applications. nih.gov

In the context of this compound, AI and ML can be utilized to:

Predict Physicochemical Properties: Develop models to accurately predict properties such as solubility, stability, and compatibility with other substances, reducing the need for extensive and time-consuming laboratory experiments. frontiersin.org

Optimize Synthesis Pathways: AI can analyze existing synthesis methods and propose more efficient, cost-effective, and environmentally friendly routes for the production of this compound. frontiersin.org

Discover Novel Applications: By screening large databases of molecular interactions, machine learning can identify potential new applications for this compound in various fields, from pharmaceuticals to materials science. nih.gov

The integration of AI and ML into the study of this compound promises to significantly enhance the efficiency and scope of research, leading to faster innovation and a deeper understanding of this versatile compound. wikipedia.org

Multiscale Modeling Approaches for Complex this compound Systems in Diverse Environments

Understanding the behavior of this compound at multiple scales—from the atomic level to the macroscopic—is crucial for optimizing its performance in various applications. Multiscale modeling, which combines different computational techniques to simulate a system across different length and time scales, offers a powerful tool for achieving this comprehensive understanding.

Due to the chiral nature of tartaric acid, this compound possesses distinct stereoisomers. nih.govresearchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to study the conformational landscapes and relative energies of these different stereoisomers, providing insights into their stability and reactivity. nih.govfrontiersin.orgnih.govconsensus.app This is fundamental for applications where stereochemistry plays a critical role.

By employing multiscale modeling, researchers can simulate:

Molecular Interactions: At the quantum mechanical level, the interactions between this compound molecules and their environment can be modeled to understand phenomena like solvation and binding affinities.

Material Properties: At a larger scale, these models can predict the bulk properties of materials containing this compound, such as its effectiveness as a plasticizer in polymers. acs.orgresearchgate.net

Behavior in Biological Systems: Simulations can provide insights into how this compound interacts with biological molecules, which is vital for its potential use in pharmaceutical and biomedical applications. nih.gov

This computational approach allows for the in-silico testing of this compound in a wide range of conditions, guiding experimental work and accelerating the development of new products.

Sustainable Synthesis and Circular Economy Approaches for this compound Production

The principles of green chemistry and the circular economy are increasingly influencing the chemical industry, with a focus on developing sustainable production methods and minimizing waste. researchgate.net The production of this compound can be reimagined within this framework to enhance its environmental profile.

A key aspect of sustainable synthesis is the use of renewable feedstocks. Tartaric acid, the precursor to this compound, is a naturally occurring organic acid found in grapes and is a major byproduct of the wine industry. wikipedia.org Utilizing this readily available and renewable resource aligns perfectly with the goals of a circular economy.

Future research in this area will likely focus on:

Green Synthesis Routes: Developing catalytic and enzymatic processes for the esterification of tartaric acid with isoamyl alcohol that minimize the use of hazardous reagents and energy consumption.

Waste Valorization: Exploring ways to utilize any byproducts from the synthesis process, moving towards a zero-waste production model. The concept of a circular economy encourages the transformation of waste streams into valuable products. researchgate.net

Biodegradability and Life Cycle Assessment: Further studying the biodegradability of this compound and conducting comprehensive life cycle assessments to quantify its environmental impact from production to disposal. acs.orgresearchgate.net

Adopting these sustainable practices will not only reduce the environmental footprint of this compound production but also enhance its appeal in a market that is increasingly demanding eco-friendly products.

Emerging Applications of this compound in Advanced Materials and Nanotechnology

The unique properties of this compound, including its chirality and plasticizing capabilities, make it a promising candidate for use in advanced materials and nanotechnology.

In the field of advanced materials , tartrate esters have already shown potential as "double green" plasticizers for biodegradable polymers like polylactide (PLA). acs.orgresearchgate.net They can improve the flexibility and processability of these materials, making them suitable for a wider range of applications. Future research could explore the use of this compound in:

Biocompatible Polymers: Developing new polymer blends for medical devices and drug delivery systems where biocompatibility and biodegradability are essential.

Functional Coatings: Investigating its use in coatings to impart specific properties such as scratch resistance or controlled release of active substances.

In the realm of nanotechnology , nanoparticles are increasingly used to enhance the delivery and bioavailability of various compounds. nih.govnih.gov this compound could be encapsulated within nanoparticles to:

Improve Solubility and Stability: For potential applications where the compound's solubility or stability is a limiting factor. nih.gov

Targeted Delivery: Design nanocarriers that can deliver this compound to specific sites in the body, potentially enhancing its efficacy in therapeutic applications. nih.gov

Create Novel Nanomaterials: Explore the self-assembly properties of this compound to create new nanostructures with unique optical or electronic properties.

The exploration of these emerging applications could unlock new markets and functionalities for this compound, further solidifying its position as a valuable and versatile chemical compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.